N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound with a molecular formula of C47H65N13O9
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine involves multiple steps, typically starting with the protection of amino groups and the sequential addition of amino acids. The process often employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise construction of the peptide chain on a solid support. Common reagents used include protected amino acids, coupling agents like HBTU or DIC, and deprotecting agents such as TFA.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques like HPLC.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: Typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often at room temperature.
Reduction: Sodium borohydride in methanol, typically under reflux conditions.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the peptide, while reduction could produce reduced forms with altered functional groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism by which N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-tyrosyl-L-valyl-L-phenylalanylglycyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
502545-69-9 |
---|---|
Molecular Formula |
C47H70N14O10 |
Molecular Weight |
991.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C47H70N14O10/c1-27(2)38(59-40(65)34(25-29-16-18-30(62)19-17-29)57-42(67)36-15-9-23-61(36)44(69)31(48)12-6-20-53-46(49)50)43(68)58-33(24-28-10-4-3-5-11-28)39(64)55-26-37(63)60-22-8-14-35(60)41(66)56-32(45(70)71)13-7-21-54-47(51)52/h3-5,10-11,16-19,27,31-36,38,62H,6-9,12-15,20-26,48H2,1-2H3,(H,55,64)(H,56,66)(H,57,67)(H,58,68)(H,59,65)(H,70,71)(H4,49,50,53)(H4,51,52,54)/t31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI Key |
FUYQHTORTFZWBG-XZLFUWJJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.